



Kinase assay protocol to determine (R)-Elsubrutinib IC50

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Compound of Interest		
Compound Name:	(R)-Elsubrutinib	
Cat. No.:	B10854324	Get Quote

Application Note and Protocol

Topic: Kinase Assay Protocol to Determine (R)-Elsubrutinib IC50

Audience: Researchers, scientists, and drug development professionals.

Abstract

(R)-Elsubrutinib (also known as ABBV-105) is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) and Fc receptor signaling pathways.[1][2][3][4] Dysregulation of BTK activity is implicated in various autoimmune diseases and B-cell malignancies, making it a key therapeutic target.[1][5] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of (R)-Elsubrutinib against BTK using a luminescence-based in vitro kinase assay. The described methodology employs the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction as a direct indicator of enzyme activity.[6][7]

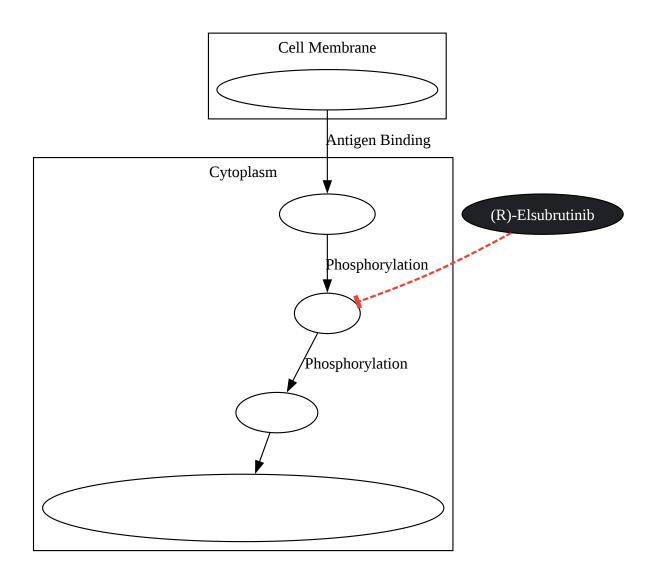
Principle of the Assay

The ADP-Glo™ Kinase Assay is a homogeneous, bioluminescent assay that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[7][8] The assay is performed in two steps. First, after the kinase reaction is complete, an ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining ATP. Second, a Kinase Detection



Reagent is added to convert the generated ADP into ATP, which then serves as a substrate for a thermostable luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP generated and therefore correlates with kinase activity.[6][9][10] By measuring the kinase activity across a range of **(R)-Elsubrutinib** concentrations, a dose-response curve can be generated to determine the IC50 value.

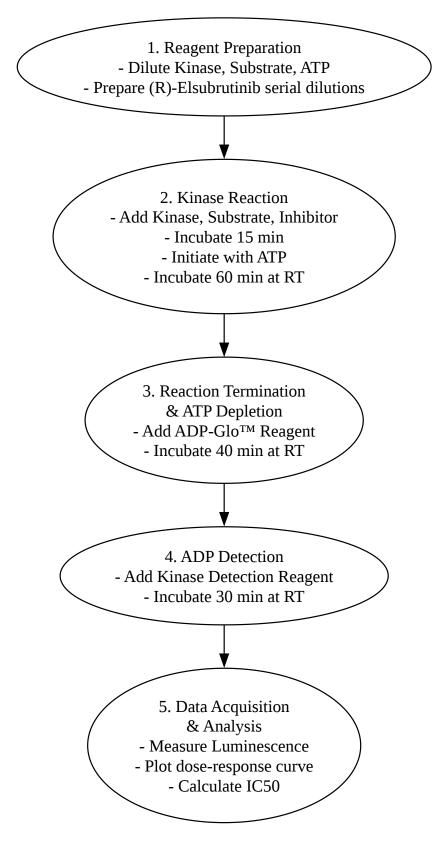
Signaling Pathway



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Experimental Workflow



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Materials and Reagents

Reagent	Supplier	Catalog Number
Recombinant Human BTK	e.g., Promega	V3911
ADP-Glo™ Kinase Assay	Promega	V9101
Poly(Glu, Tyr) 4:1 Substrate	e.g., Sigma-Aldrich	P0275
Adenosine 5'-Triphosphate (ATP)	e.g., Sigma-Aldrich	A7699
(R)-Elsubrutinib	MedChemExpress	HY-109143B
Dimethyl Sulfoxide (DMSO)	e.g., Sigma-Aldrich	D2650
Kinase Buffer (40mM Tris, pH 7.5, 20mM MgCl ₂ , 0.1mg/ml BSA)	-	-
Dithiothreitol (DTT)	e.g., Sigma-Aldrich	D9779
Solid white, low-volume 384- well plates	e.g., Corning	3572
Multichannel pipettes	-	-
Plate-reading luminometer	-	-

Experimental Protocol Reagent Preparation

- Kinase Buffer: Prepare a 1X kinase buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl₂, and 0.1 mg/ml BSA. Just before use, add DTT to a final concentration of 50 μM.
- (R)-Elsubrutinib Stock and Serial Dilutions:
 - Prepare a 10 mM stock solution of (R)-Elsubrutinib in 100% DMSO.
 - Perform a serial dilution of the stock solution in DMSO to create a concentration range that brackets the expected IC50 (e.g., 10 mM to 100 nM).



- Further dilute these intermediate stocks into the 1X Kinase Buffer to create 4X working solutions. The final DMSO concentration in the assay should not exceed 1%.
- 4X ATP Solution: Prepare a 40 μ M ATP solution in 1X Kinase Buffer. This will result in a final concentration of 10 μ M in the assay.
- 4X BTK Enzyme Solution: Dilute the recombinant BTK enzyme in 1X Kinase Buffer to a 4X working concentration (e.g., 20 ng/μl for a final concentration of 5 ng/μl). The optimal enzyme concentration should be determined empirically by performing an enzyme titration.
- 4X Substrate Solution: Prepare a 4X working solution of Poly(Glu, Tyr) 4:1 substrate at 0.8 mg/ml in 1X Kinase Buffer for a final concentration of 0.2 mg/ml.

Kinase Assay Procedure

The following steps are for a final reaction volume of 20 μ l in a 384-well plate.

- Add Inhibitor: To the wells of a solid white 384-well plate, add 5 μl of the 4X (R)-Elsubrutinib dilutions. For control wells, add 5 μl of 1X Kinase Buffer containing the same percentage of DMSO (e.g., 1%).
 - No Enzyme Control: Wells with buffer and substrate but no enzyme.
 - No Inhibitor Control (Max Activity): Wells with enzyme, substrate, and DMSO vehicle.
- Add Enzyme and Substrate: Prepare a master mix of 4X BTK enzyme and 4X substrate solution. Add 10 μl of this mix to each well.
- Pre-incubation: Mix the plate gently and incubate for 15 minutes at room temperature. This step allows the irreversible inhibitor to bind to the kinase.
- Initiate Kinase Reaction: Add 5 μl of the 4X ATP solution to all wells to initiate the reaction.
- Incubation: Mix the plate gently and incubate for 60 minutes at room temperature.

Luminescence Detection



- Stop Reaction and Deplete ATP: Add 20 µl of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[10][11]
- Convert ADP to ATP and Measure Light: Add 40 μl of Kinase Detection Reagent to each well.
 Mix and incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[10][11]
- Read Luminescence: Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation and Analysis

Summary of Assay Conditions

Parameter	Final Concentration / Value
Total Assay Volume	20 μΙ
BTK Enzyme	5 ng/μl
Poly(Glu, Tyr) 4:1 Substrate	0.2 mg/ml
ATP	10 μΜ
(R)-Elsubrutinib Range	e.g., 0.1 nM - 10 μM
Final DMSO Concentration	≤ 1%
Kinase Reaction Time	60 minutes
ADP-Glo™ Reagent Incubation	40 minutes
Detection Reagent Incubation	30 minutes
Temperature	Room Temperature (~25°C)

IC50 Determination

- Data Normalization:
 - Subtract the average luminescence signal from the "No Enzyme Control" wells from all other data points to correct for background.



- Normalize the data by setting the average signal of the "No Inhibitor Control" wells as 100% activity and the background-corrected "No Enzyme Control" as 0% activity.
- Calculate the percent inhibition for each (R)-Elsubrutinib concentration: % Inhibition =
 100 ((Signal_inhibitor Signal_no_enzyme) / (Signal_no_inhibitor Signal_no_enzyme))
 * 100
- Curve Fitting:
 - Plot the percent inhibition against the logarithm of the (R)-Elsubrutinib concentration.
 - Fit the data using a non-linear regression model (four-parameter logistic fit) to determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of kinase activity.[12][13]

Disclaimer: This protocol is a guideline. Optimal conditions, including enzyme and substrate concentrations and incubation times, may vary and should be determined empirically for specific experimental setups.

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